molecular formula C19H31N3O B15059220 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B15059220
M. Wt: 317.5 g/mol
InChI Key: YONCFBHZNODWJW-ZENAZSQFSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical studies to understand its interactions with biological molecules and pathways.

    Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one: This compound is unique due to its specific structure and functional groups.

    2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutanoic acid: A related compound with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)22-12-8-7-11-17(22)14-21(3)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17-,18?/m0/s1

InChI Key

YONCFBHZNODWJW-ZENAZSQFSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCCC[C@H]1CN(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

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